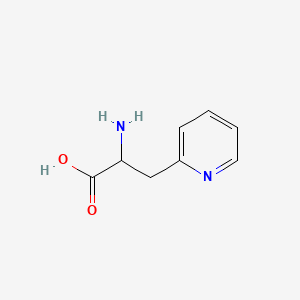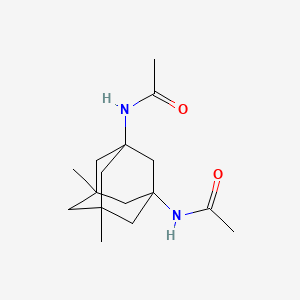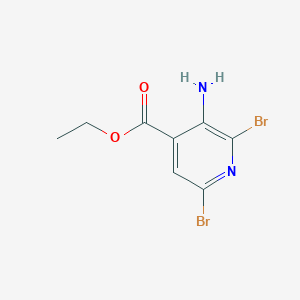
(E)-(diazene-1,2-diylbis(4,1-phenylene))diboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boronic acids and their derivatives have found widespread use in the field of biomaterials, primarily through their ability to bind with biologically relevant 1,2- and 1,3-diols, including saccharides and peptidoglycans . They are valuable building blocks in organic synthesis .
Synthesis Analysis
Boronic acids were first synthesized in 1860 by Edward Frankland . Protodeboronation of pinacol boronic esters is a method used in the synthesis of boronic acids .Molecular Structure Analysis
Boronic acids can reversibly bind diols, a molecular feature that is ubiquitous within saccharides . This property has been used in the design and implementation of sensors for numerous saccharide species .Chemical Reactions Analysis
Boronic acids react with 1,2- or 1,3-diols present on the substrate, forming boronate esters . This reaction is used in various applications, including sensors and drug delivery .Physical And Chemical Properties Analysis
The physical and chemical properties of boronic acids can vary depending on their structure. For example, the pKa values of boronic acids were determined through spectroscopic titration .Wissenschaftliche Forschungsanwendungen
Photoresponsive Materials
Azobenzene derivatives, including Azobenzene-4,4’-diboronic Acid, are one of the most important molecular switches for biological and material science applications . They are used in the synthesis of photoresponsive materials, which change their properties in response to light. This makes them useful in a variety of applications, including optical data storage and light-controlled drug delivery .
Metal Organic Frameworks (MOFs)
Azobenzene-4,4’-diboronic Acid is used in the synthesis of Metal Organic Frameworks (MOFs), which are porous hybrid crystalline materials that consist of organic linkers coordinated to metal centres . These MOFs have potential applications in sensing, drug delivery, magnetism, and molecular recognition .
Dye Adsorption
The MOFs synthesized using Azobenzene-4,4’-diboronic Acid have been applied in the dye adsorption of congo red (CR) in contaminated water . The UV-irradiated cis isomer exhibited a slightly higher CR uptake than the ambient-light exposed trans isomer .
Electrochromic Devices
Azobenzene-4,4’-diboronic Acid derivatives are promising candidates for full-color Electrochromic (EC) display devices . These devices can change their color when a burst of electric charge is applied, making them useful in applications like electronic paper and smart windows .
Optical Memory Devices
Due to their photoresponsive properties, Azobenzene-4,4’-diboronic Acid derivatives can be used in optical memory devices . These devices use light to read and write data, offering advantages in terms of speed and energy efficiency .
Dual-Stimuli-Responsive Systems
Azobenzene-4,4’-diboronic Acid derivatives can be used in the creation of dual-stimuli-responsive systems . These systems can respond to two different stimuli, such as light and temperature, making them useful in a variety of applications, including drug delivery and sensing .
Wirkmechanismus
Target of Action
Azobenzene-4,4’-diboronic Acid, also known as Azobenzene-4,4’-diboronicAcid or (E)-(diazene-1,2-diylbis(4,1-phenylene))diboronic acid, primarily targets photoresponsive materials and metal organic frameworks (MOFs) . These targets are crucial in the field of material science and have potential applications in sensing, drug delivery, magnetism, and molecular recognition .
Mode of Action
The compound interacts with its targets through a process known as photo-isomerization . This process involves a change in the structural configuration of the azobenzene moiety from a trans to a cis state when exposed to light . This change is reversible, allowing the compound to exhibit outstanding electrochromic behavior .
Biochemical Pathways
The primary biochemical pathway affected by Azobenzene-4,4’-diboronic Acid is the trans-cis isomerisation kinetics . This pathway is crucial for the photoresponsive properties of the compound. The rate of isomerisation can be influenced by the presence of electron-withdrawing groups attached to the azobenzene derivatives .
Result of Action
The primary result of Azobenzene-4,4’-diboronic Acid’s action is the change in color of electrochromic devices (ECDs) based on it . These devices can change from colorless to magenta between 0.0 V (bleached state) and ±3.0 V (colored state) . Additionally, the compound exhibits fast switching times, reasonable contrast, satisfactory optical memories, and redox stability .
Action Environment
The action of Azobenzene-4,4’-diboronic Acid can be influenced by environmental factors such as light and the type of solvent used . For instance, the rate of isomerization and half-life of the compound can be slightly affected by the type of solvent used . Furthermore, the compound’s photo-isomerization properties suggest that light exposure could significantly influence its action .
Eigenschaften
IUPAC Name |
[4-[(4-boronophenyl)diazenyl]phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12B2N2O4/c17-13(18)9-1-5-11(6-2-9)15-16-12-7-3-10(4-8-12)14(19)20/h1-8,17-20H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJQNBILZYROPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N=NC2=CC=C(C=C2)B(O)O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12B2N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-(diazene-1,2-diylbis(4,1-phenylene))diboronic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(1R)-N-[(Z)-3-chloroprop-2-enyl]-2,3-dihydro-1H-inden-1-amine](/img/structure/B1145344.png)